molecular formula C12H13F3N2O2 B1328130 6-[4-(Trifluoromethyl)piperidino]nicotinic acid CAS No. 1033463-36-3

6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Cat. No.: B1328130
CAS No.: 1033463-36-3
M. Wt: 274.24 g/mol
InChI Key: MARHVBGXLKSCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Trifluoromethyl)piperidino]nicotinic acid (CAS 1033463-36-3) is a nicotinic acid derivative with a trifluoromethyl-substituted piperidine ring attached to the pyridine scaffold. Its molecular formula is C₁₂H₁₃F₃N₂O₂, with an average mass of 274.242 g/mol and a monoisotopic mass of 274.092912 g/mol . The compound is structurally characterized by:

  • A pyridine-3-carboxylic acid core.
  • A piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position.
  • Potential applications in medicinal chemistry, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity.

Properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARHVBGXLKSCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Acylation to Form 4-Ethoxy-1,1,1-trifluoro-3-en-2-one

  • Reactants: Vinyl ethyl ether and trifluoroacetyl chloride.
  • Catalysts: Triethylamine, tributylamine, N-methylpiperidine, pyridine, or pyrrole.
  • Conditions: Reaction temperature maintained between -10°C to 30°C; reaction time 3–7 hours.
  • Outcome: Formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one intermediate with yields around 68.5%.

Step 2: Cyclization to 4-Trifluoromethyl Nicotinonitrile

  • Reactants: The ketone intermediate from Step 1 and 3-amino acrylonitrile.
  • Catalysts: Sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide.
  • Conditions: Reaction temperature 50–100°C; reaction time 3–9 hours.
  • Outcome: Cyclization to 4-trifluoromethyl nicotinonitrile with high yields (~96.7%).

Step 3: Hydrolysis to 4-Trifluoromethyl Nicotinic Acid

  • Reactants: 4-Trifluoromethyl nicotinonitrile.
  • Reagents: Sodium hydroxide (1–5 equivalents), followed by acidification (usually with hydrochloric acid).
  • Conditions: Reaction temperature 60–100°C; reaction time 5–10 hours.
  • Outcome: Hydrolysis to 4-trifluoromethyl nicotinic acid with yields around 76.5%.

Reaction Scheme and Mechanism

The overall synthetic route can be summarized as:

  • Acylation: Vinyl ethyl ether + trifluoroacetyl chloride → 4-ethoxy-1,1,1-trifluoro-3-en-2-one
  • Cyclization: 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile → 4-trifluoromethyl nicotinonitrile
  • Hydrolysis: 4-trifluoromethyl nicotinonitrile + NaOH → 4-trifluoromethyl nicotinic acid

This sequence ensures effective incorporation of the trifluoromethyl group and formation of the nicotinic acid ring system in a controlled manner.

Data Table: Key Reaction Parameters and Yields

Step Reaction Type Reactants/Conditions Catalyst/Base Temperature (°C) Time (hours) Yield (%) Notes
1 Acylation Vinyl ethyl ether + trifluoroacetyl chloride Triethylamine, pyridine, or others -10 to 30 3–7 68.5 Formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one
2 Cyclization Ketone intermediate + 3-amino acrylonitrile NaOH, KOH, NaH, NaOEt, or KOtBu 50–100 3–9 96.7 High yield cyclization to nicotinonitrile
3 Hydrolysis Nicotinonitrile + NaOH + acidification Sodium hydroxide 60–100 5–10 76.5 Hydrolysis to nicotinic acid

Adaptation for 6-[4-(Trifluoromethyl)piperidino]nicotinic Acid

While the above method focuses on 4-trifluoromethyl nicotinic acid, the target compound this compound can be prepared by further functionalization:

  • Piperidino Substitution: Introduction of the piperidino group at the 6-position typically involves nucleophilic substitution on a halogenated nicotinic acid derivative or via amination reactions using piperidine derivatives bearing the trifluoromethyl group.
  • This step may require selective halogenation at the 6-position followed by nucleophilic displacement with 4-(trifluoromethyl)piperidine under controlled conditions.

Research Findings and Industrial Relevance

  • The method employing trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials is noted for its high overall yield, low cost, and suitability for industrial-scale production due to simple operations and easy product purification.
  • The use of sodium hydroxide as a base in hydrolysis ensures good atom economy and environmental friendliness.
  • Catalysts such as pyridine and triethylamine provide stable and safe reaction conditions.
  • The synthetic route minimizes side reactions such as pyridine ring reduction or cyano group over-reduction, which are common challenges in trifluoromethyl nicotinic acid synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)piperidino]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinic acid moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 6-[4-(Trifluoromethyl)piperidino]nicotinic acid may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating various central nervous system disorders. The modulation of GPCRs offers a promising strategy for developing novel treatments for conditions such as anxiety, depression, and schizophrenia .

Case Study:
In a study investigating the effects of GPCR modulation, derivatives of nicotinic acid showed significant promise in enhancing cognitive functions and reducing symptoms associated with neurodegenerative diseases .

Anti-Inflammatory Properties

The anti-inflammatory potential of nicotinic acid derivatives has been explored extensively. Compounds like this compound have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory conditions such as rheumatoid arthritis and multiple sclerosis .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
This compound45.69Inhibition of TNF-α production
Other derivativesVariesModulation of NF-κB pathway

Metabolic Disorders

Nicotinic acid is known for its lipid-modulating effects, particularly in increasing high-density lipoprotein (HDL) cholesterol levels. The trifluoromethyl substitution may enhance the efficacy and selectivity of this compound in treating dyslipidemia and associated cardiovascular risks .

Clinical Insights:
Clinical trials have demonstrated that nicotinic acid derivatives can effectively lower triglycerides and LDL cholesterol while raising HDL levels, thus contributing to cardiovascular health .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the functionalization of nicotinic acid with a piperidine derivative. The trifluoromethyl group is introduced to enhance lipophilicity and biological activity.

Synthesis Overview:

  • Starting Material: Nicotinic acid.
  • Reagents: Trifluoromethylating agents, piperidine derivatives.
  • Reaction Conditions: Typically involves nucleophilic substitution reactions under controlled conditions.

Structure-Activity Relationship (SAR):
The presence of the trifluoromethyl group significantly alters the pharmacokinetic properties of the molecule, potentially leading to improved bioavailability and receptor binding affinity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Nicotinic Acid Derivatives

The following compounds share structural similarities with 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, differing in substituents, ring systems, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Similarity Score
6-Amino-4-methylnicotinic acid 179555-11-4 C₇H₈N₂O₂ 152.15 g/mol Amino and methyl groups at positions 6 and 4 0.88
6-(4-Methylpiperazin-1-yl)nicotinic acid 132521-70-1 C₁₁H₁₄N₃O₂ 235.25 g/mol Piperazine ring (vs. piperidine) with methyl group 0.76
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid 931395-73-2 C₁₄H₁₇ClN₂O₄ 312.75 g/mol Chloro substituent at position 5; ethoxycarbonyl on piperidine N/A
6-(Trifluoromethyl)nicotinic acid 231291-22-8 C₇H₄F₃NO₂ 191.11 g/mol Lacks piperidine ring; CF₃ at position 6 N/A
4-(Trifluoromethyl)nicotinic acid 158063-66-2 C₇H₄F₃NO₂ 191.11 g/mol CF₃ at position 4 (vs. 6) on pyridine N/A

Impact of Structural Variations on Properties

Trifluoromethyl Group Position
  • This compound: The CF₃ group on the piperidine ring enhances lipophilicity (logP ~2.5 predicted) and may slow metabolic oxidation compared to pyridine-bound CF₃ .
Heterocyclic Ring Modifications
  • Replacing the piperidine with piperazine (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid) introduces a second nitrogen, increasing polarity and hydrogen-bonding capacity, which may alter receptor binding .
Positional Isomerism
  • 4-(Trifluoromethyl)nicotinic acid (CF₃ at position 4) exhibits distinct electronic effects compared to the 6-CF₃ isomer. The 4-CF₃ group may disrupt aromatic stacking interactions in biological targets, altering potency .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolism: Piperidine-containing compounds (e.g., this compound) may undergo slower hepatic oxidation than pyridine-bound CF₃ analogues, as seen in the metabolism of CPT-11 (a piperidino-substituted camptothecin) to SN-38 .
  • Bioavailability: The higher molecular weight of this compound (274.24 g/mol) compared to simpler analogues (e.g., 191.11 g/mol for 6-CF₃ nicotinic acid) may reduce passive diffusion but improve plasma protein binding .

Biological Activity

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a compound of interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14F3N2O2. The compound features a trifluoromethyl group attached to a piperidine ring, which is linked to a nicotinic acid structure. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for interaction with biological targets, particularly nicotinic receptors.

The mechanism of action for this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes. The binding affinity of this compound to nAChRs suggests potential applications in neuropharmacology, particularly in modulating synaptic transmission and neuroinflammation .

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that certain piperidine derivatives can activate nAChRs, leading to neuroprotective effects against excitotoxicity in neuronal cultures. These findings imply that this compound could be explored for its potential in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : The activation of α7 nAChR has been linked to the suppression of neuroinflammation. Given that this compound can interact with these receptors, it may offer therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBinding Affinity (Ki)Biological Activity
NicotinePyridine ring777 nMStimulant, neuroprotective
This compoundTrifluoromethyl group + piperidine + nicotinic acidTBDPotential neuroprotective
Other Piperidine DerivativesVarious substitutions on piperidineVariableVaries from analgesic to anti-inflammatory

Future Research Directions

While current literature lacks direct studies on the biological activity of this compound, its structural characteristics warrant further investigation. Potential research avenues include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects on nAChRs.
  • Comparative Studies : To evaluate its activity against other known nicotinic acid derivatives.

Q & A

Advanced Research Question

  • Enzyme binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (KD) toward target enzymes (e.g., kinases or oxidoreductases).
  • Mechanistic studies : Perform kinetic assays (IC50 determination) with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Computational modeling : Dock the compound into enzyme active sites using DFT calculations to predict binding modes and guide mutagenesis experiments .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
  • Storage : Store in airtight containers at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .

How does the trifluoromethyl-piperidine substituent influence the compound’s stability under physiological conditions?

Advanced Research Question

  • Metabolic stability : The trifluoromethyl group resists oxidative degradation by cytochrome P450 enzymes, enhancing half-life in vivo. Validate via liver microsome assays .
  • pH sensitivity : The piperidine nitrogen (pKa ~8.5) may protonate in acidic environments (e.g., lysosomes), affecting cellular uptake. Measure logP and logD7.4 to predict partitioning .

What analytical methods are recommended for quantifying this compound in complex matrices (e.g., serum)?

Advanced Research Question

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 305 → 287 (quantifier) and 305 → 210 (qualifier) for specificity .
  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (SPE) to remove lipids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.